molecular formula C8H11NOS B3389524 2-(Methanesulfinylmethyl)aniline CAS No. 92643-47-5

2-(Methanesulfinylmethyl)aniline

Cat. No. B3389524
CAS RN: 92643-47-5
M. Wt: 169.25 g/mol
InChI Key: LAXXKLGNKWYFGA-UHFFFAOYSA-N
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Description

“2-(Methanesulfinylmethyl)aniline” is an organic compound with the CAS Number: 92643-47-5 . It has a molecular weight of 169.25 and is typically in the form of a powder . The IUPAC name for this compound is 2-[(methylsulfinyl)methyl]aniline .


Synthesis Analysis

The synthesis of anilines, in general, has been a topic of extensive research . Anilines are typically derived from benzene, toluene, and xylenes, which are petrochemicals available at low cost in bulk quantities . A method known as the nitration-reduction pathway is commonly used for making anilines . In addition, cyclometalated ruthenium complexes have been found to allow the effective methylation of anilines with methanol to selectively give N-methylanilines .


Molecular Structure Analysis

The molecular structure of “2-(Methanesulfinylmethyl)aniline” can be represented by the InChI Code: 1S/C8H11NOS/c1-11(10)6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving anilines are diverse and complex. Anilines are precursors to many industrial chemicals . They are often used in the synthesis of pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers .


Physical And Chemical Properties Analysis

“2-(Methanesulfinylmethyl)aniline” has a melting point of 94-99°C . It is typically stored at room temperature . The compound is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

Safety and Hazards

“2-(Methanesulfinylmethyl)aniline” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(methylsulfinylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-11(10)6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXXKLGNKWYFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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